2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable boronic ester precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boron-carbon bonds. This reactivity is facilitated by the presence of the boronic ester group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
Uniqueness
2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 4-tert-butylphenyl group, which provides additional steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C19H29BO2 |
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Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BO2/c1-14(13-20-21-18(5,6)19(7,8)22-20)15-9-11-16(12-10-15)17(2,3)4/h9-13H,1-8H3/b14-13+ |
InChI Key |
UKODDXYVYOYUSW-BUHFOSPRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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